molecular formula C12H14N4O3 B1620919 1-Hydroxy-5-nitrospiro[benzimidazole-2,1'-cyclohexane]-4-imine CAS No. 306934-81-6

1-Hydroxy-5-nitrospiro[benzimidazole-2,1'-cyclohexane]-4-imine

Cat. No.: B1620919
CAS No.: 306934-81-6
M. Wt: 262.26 g/mol
InChI Key: GTSALKOXOXHBJL-UHFFFAOYSA-N
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Description

1-Hydroxy-5-nitrospiro[benzimidazole-2,1’-cyclohexane]-4-imine is a complex organic compound characterized by its unique spiro structure, which involves a benzimidazole ring fused to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hydroxy-5-nitrospiro[benzimidazole-2,1’-cyclohexane]-4-imine typically involves multi-step organic reactions. One common method includes the nitration of spiro[benzimidazole-2,1’-cyclohexane] derivatives, followed by hydroxylation and imination reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-5-nitrospiro[benzimidazole-2,1’-cyclohexane]-4-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or aromatic amines can be used under specific conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different functional groups replacing the nitro group, such as amino, hydroxyl, or alkyl groups.

Scientific Research Applications

1-Hydroxy-5-nitrospiro[benzimidazole-2,1’-cyclohexane]-4-imine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-Hydroxy-5-nitrospiro[benzimidazole-2,1’-cyclohexane]-4-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The spiro structure also allows for unique binding interactions with target proteins, enhancing its specificity and potency.

Comparison with Similar Compounds

Similar Compounds

    5-Nitrospiro[benzimidazole-2,1’-cyclohexane] 1,3-dioxide: Similar in structure but with different functional groups.

    4-Hydroxy-5-nitrospiro[benzimidazole-2,1’-cyclohexane]: Another derivative with a hydroxyl group at a different position.

Uniqueness

1-Hydroxy-5-nitrospiro[benzimidazole-2,1’-cyclohexane]-4-imine is unique due to its specific functional groups and spiro structure, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-hydroxy-5-nitrospiro[benzimidazole-2,1'-cyclohexane]-4-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3/c13-10-8(16(18)19)4-5-9-11(10)14-12(15(9)17)6-2-1-3-7-12/h4-5,13,17H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTSALKOXOXHBJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)N=C3C(=CC=C(C3=N)[N+](=O)[O-])N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370703
Record name 1-hydroxy-5-nitrospiro[benzimidazole-2,1'-cyclohexane]-4-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306934-81-6
Record name 1-hydroxy-5-nitrospiro[benzimidazole-2,1'-cyclohexane]-4-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Hydroxy-5-nitrospiro[benzimidazole-2,1'-cyclohexane]-4-imine
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1-Hydroxy-5-nitrospiro[benzimidazole-2,1'-cyclohexane]-4-imine
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1-Hydroxy-5-nitrospiro[benzimidazole-2,1'-cyclohexane]-4-imine
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1-Hydroxy-5-nitrospiro[benzimidazole-2,1'-cyclohexane]-4-imine
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1-Hydroxy-5-nitrospiro[benzimidazole-2,1'-cyclohexane]-4-imine
Reactant of Route 6
1-Hydroxy-5-nitrospiro[benzimidazole-2,1'-cyclohexane]-4-imine

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